molecular formula C12H8Cl2FNO2S B5577201 N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5577201
M. Wt: 320.2 g/mol
InChI Key: GKAYWFLCSDQSJI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group and a fluorobenzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been reported to target mycobacterial energetics

Mode of Action

It’s worth noting that related compounds have been found to disrupt mycobacterial energetics . This disruption could potentially result from the compound’s interaction with its targets, leading to changes in the organism’s energy production and utilization.

Biochemical Pathways

Given the reported disruption of mycobacterial energetics , it’s plausible that the compound affects pathways related to energy production and utilization in the organism

Result of Action

The disruption of mycobacterial energetics suggests that the compound may have significant effects on the organism’s energy production and utilization, potentially leading to growth inhibition or cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted sulfonamide derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both dichlorophenyl and fluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. Its ability to undergo specific substitution reactions and its potential biological activities make it a valuable compound for research and industrial

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAYWFLCSDQSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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